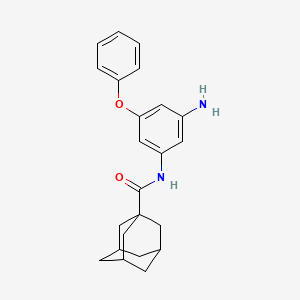![molecular formula C13H10N6S B5036074 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine, also known as BPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPT is a purine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
The mechanism of action of 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine is not yet fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways, and to disrupt the function of the proteasome, which is responsible for degrading proteins in cells. Additionally, 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been found to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine in lab experiments is its potent anticancer activity. 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further research. Additionally, 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One of the limitations of using 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine in lab experiments is its potential toxicity. While 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been found to be relatively non-toxic in animal studies, further research is needed to determine its safety in humans. Additionally, 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine may have limited solubility in aqueous solutions, which could make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine. One area of interest is in the development of 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine-based anticancer drugs. Studies have shown that 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has potent anticancer activity, and further research is needed to determine its efficacy and safety in humans. Additionally, 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine may have potential applications in the treatment of viral infections, inflammation, and neurodegenerative diseases, and further research is needed to explore these possibilities. Finally, future studies could focus on improving the solubility and bioavailability of 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine, which could make it a more versatile tool for scientific research.
Synthesemethoden
The synthesis of 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine involves the reaction of 2-aminobenzimidazole with 6-chloropurine in the presence of a thiol reagent such as thiourea. The resulting compound is then purified using standard chromatography techniques to obtain pure 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine.
Wissenschaftliche Forschungsanwendungen
6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been found to exhibit potent anticancer activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine has been shown to have potential applications in the treatment of viral infections, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-(1H-benzimidazol-2-ylmethylsulfanyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S/c1-2-4-9-8(3-1)18-10(19-9)5-20-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,18,19)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRKRFAPMWTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)



![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)